molecular formula C20H24N2O4S B7009015 N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine

Cat. No.: B7009015
M. Wt: 388.5 g/mol
InChI Key: MVOXLZOAWOYMOS-UHFFFAOYSA-N
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Description

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[34]octan-7-amine is a complex organic compound with a unique structure that includes a spirocyclic core and various functional groups

Properties

IUPAC Name

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-27(23,24)18-7-2-6-17(11-18)26-19-15(5-3-10-21-19)13-22-16-12-20(25-14-16)8-4-9-20/h2-3,5-7,10-11,16,22H,4,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOXLZOAWOYMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)CNC3CC4(CCC4)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine typically involves multiple steps, starting with the preparation of the core spirocyclic structure. One common method involves the use of nickel-catalyzed olefin coupling reactions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and pyridine derivatives, such as:

Uniqueness

N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine is unique due to its combination of a spirocyclic core with a methylsulfonylphenoxy-pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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